3,5-Bis(2-aminoethoxy)benzoic acid
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Overview
Description
3,5-Bis(2-aminoethoxy)benzoic acid is an organic compound with the molecular formula C11H16N2O4 It is characterized by the presence of two aminoethoxy groups attached to a benzoic acid core
Preparation Methods
The synthesis of 3,5-Bis(2-aminoethoxy)benzoic acid typically involves multiple steps. One common method starts with the benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at low temperatures. This is followed by reductive cyclization using zinc in methanesulfonic acid at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3,5-Bis(2-aminoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Bis(2-aminoethoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Bis(2-aminoethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the binding of cholera toxin by mimicking the structure of GM1 ganglioside . The compound’s effects are mediated through its ability to form hydrogen bonds and π-π stacking interactions, which stabilize its binding to target molecules .
Comparison with Similar Compounds
3,5-Bis(2-aminoethoxy)benzoic acid can be compared to other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzoic acid: This compound is used as an internal standard in quantitative nuclear magnetic resonance (qNMR) analysis.
3,5-Di-(2-aminoethoxy)benzoic acid-based dendritic cores: These are used in the synthesis of multivalent antimicrobial peptides. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
352426-89-2 |
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Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3,5-bis(2-aminoethoxy)benzoic acid |
InChI |
InChI=1S/C11H16N2O4/c12-1-3-16-9-5-8(11(14)15)6-10(7-9)17-4-2-13/h5-7H,1-4,12-13H2,(H,14,15) |
InChI Key |
BSRILSIPHZLULG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCN)OCCN)C(=O)O |
Origin of Product |
United States |
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